molecular formula C23H20FN3O3S B2547672 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 898431-30-6

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2547672
CAS No.: 898431-30-6
M. Wt: 437.49
InChI Key: VNJPCDAHIMNEQP-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole intermediate is then treated with 2-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Pyridine: The final step involves coupling the sulfonylated indole with 4-methylpyridine-2-yl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to enhance binding affinity, while the indole and pyridine rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide
  • 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Uniqueness

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-16-10-11-25-22(12-16)26-23(28)14-27-13-21(18-7-3-5-9-20(18)27)31(29,30)15-17-6-2-4-8-19(17)24/h2-13H,14-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJPCDAHIMNEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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